molecular formula C10H7ClN2O3 B12440127 2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid

2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid

Cat. No.: B12440127
M. Wt: 238.63 g/mol
InChI Key: YEMHBURPGKVPNM-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is a quinazolinone derivative. Quinazolinones are a class of nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid typically involves the reaction of 6-chloro-3,4-dihydroquinazolin-4-one with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve more stringent purification processes to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved often include the modulation of signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A parent compound with a similar structure but without the chloro and acetic acid groups.

    6-Chloro-4-oxo-3,4-dihydroquinazoline: Similar structure but lacks the acetic acid moiety.

    2-(4-Oxo-3,4-dihydroquinazolin-3-yl)acetic acid: Similar but without the chloro group

Uniqueness

2-(6-Chloro-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid is unique due to the presence of both the chloro and acetic acid groups, which can enhance its biological activity and specificity. The chloro group can increase the compound’s lipophilicity, improving its ability to cross cell membranes, while the acetic acid group can enhance its solubility and reactivity .

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

2-(6-chloro-4-oxoquinazolin-3-yl)acetic acid

InChI

InChI=1S/C10H7ClN2O3/c11-6-1-2-8-7(3-6)10(16)13(5-12-8)4-9(14)15/h1-3,5H,4H2,(H,14,15)

InChI Key

YEMHBURPGKVPNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)N(C=N2)CC(=O)O

Origin of Product

United States

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